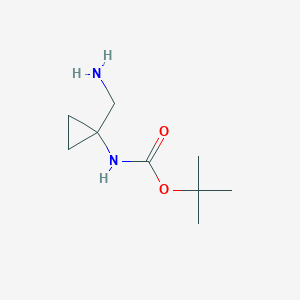

tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(aminomethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSISDKVKZYNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676949 | |

| Record name | tert-Butyl [1-(aminomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027338-34-6 | |

| Record name | tert-Butyl [1-(aminomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(aminomethyl)cyclopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating a cyclopropyl ring and a Boc-protected amine, offers a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery. Detailed experimental protocols and safety considerations are also presented to facilitate its practical application in a laboratory setting.

Introduction: The Significance of a Constrained Diamine Synthon

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can impart desirable pharmacological properties is perpetual. This compound has emerged as a valuable building block due to its unique combination of a rigid cyclopropane core and a differentially protected diamine. The cyclopropyl group introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions and improving metabolic stability. The presence of a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine allows for selective and sequential chemical modifications, making it an ideal synthon for constructing complex molecules.[1][2] The carbamate group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding.[2][3] This guide will delve into the core chemical properties and utility of this versatile compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1027338-34-6 | [4] |

| Molecular Formula | C9H18N2O2 | [4] |

| Molecular Weight | 186.26 g/mol | [5] |

| IUPAC Name | tert-butyl N-[1-(aminomethyl)cyclopropyl]carbamate | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95-97% | [4][5] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CN)CC1 | [4] |

| InChI | InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6,10H2,1-3H3,(H,11,12) | [4] |

| InChI Key | RPSISDKVKZYNRL-UHFFFAOYSA-N | [4] |

These properties are crucial for calculating reaction stoichiometries, predicting solubility, and ensuring the correct identification of the compound.

Synthesis and Purification: Crafting the Building Block

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, its structure suggests a logical synthetic approach rooted in established organic chemistry principles. A plausible synthetic route would involve the mono-Boc protection of 1,1-bis(aminomethyl)cyclopropane. The primary challenge in such a synthesis is achieving selective mono-protection over di-protection. This is often accomplished by using a stoichiometric amount of the protecting agent, such as di-tert-butyl dicarbonate (Boc₂O), and carefully controlling reaction conditions like temperature and reaction time.

A general protocol for Boc protection of an amine is as follows:

Experimental Protocol: General Boc Protection of an Amine

-

Dissolution: Dissolve the amine-containing starting material in a suitable solvent. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.[1]

-

Base Addition: Add a base to the solution. For many Boc protections, an inorganic base or a tertiary amine like triethylamine can be used.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically washed with aqueous solutions to remove the base and any water-soluble byproducts.

-

Purification: The crude product is then purified, commonly by column chromatography on silica gel, to isolate the desired Boc-protected amine.

The synthesis of carbamates can also be achieved through various other methods, including the reaction of an alcohol with an isocyanate or via a Curtius rearrangement of an acyl azide.[6]

Chemical Reactivity and Key Transformations: The Art of Deprotection

The chemical reactivity of this compound is dominated by the two amine functionalities. The primary amine is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and reductive amination. The Boc-protected amine is stable under many reaction conditions but can be selectively deprotected to reveal the second primary amine.

Boc Deprotection: A Gateway to Further Functionalization

The removal of the Boc protecting group is a critical step in the utilization of this building block. This is typically achieved under acidic conditions.[7][8]

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Common Reagents for Boc Deprotection:

-

Trifluoroacetic Acid (TFA): A strong acid commonly used in a solvent like dichloromethane (DCM).[7] The reaction is typically fast and occurs at room temperature.

-

Hydrochloric Acid (HCl): Often used as a solution in an organic solvent such as dioxane or ethyl acetate.[7]

-

Lewis Acids: Reagents like zinc bromide (ZnBr₂) can also effect Boc deprotection.[9]

Experimental Protocol: General Boc Deprotection with TFA

-

Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. Extract the aqueous layer with an organic solvent.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the deprotected amine.

It is important to be aware that the tert-butyl cation generated during deprotection can potentially alkylate nucleophilic sites on the substrate or product.[10] The use of scavengers can mitigate this side reaction.

Applications in Drug Discovery: A Scaffold for Innovation

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its ability to serve as a constrained diamine linker allows for the precise positioning of pharmacophoric groups. This is particularly useful in the design of enzyme inhibitors and receptor ligands where specific spatial arrangements are crucial for activity. The carbamate functionality itself is present in many approved drugs and is known to contribute to favorable pharmacokinetic properties.[2][3] The use of such building blocks can facilitate the exploration of chemical space and the optimization of lead compounds in drug discovery programs.

Safety and Handling: A Prudent Approach

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, such as a fume hood.

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Tool for Chemical Synthesis

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure, featuring a rigid cyclopropane core and differentially protected amino groups, provides a powerful tool for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

- Fluorochem. This compound. [URL: https://www.fluorochem.co.

- BLDpharm. tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate. [URL: https://www.bldpharm.com/products/1147109-42-9.html]

- ChemicalBook. tert-butyl (1-(aminomethyl)cyclopropyl)methylcarbamate(1147109-42-9) 1H NMR. [URL: https://www.chemicalbook.com/spectrumen/1147109-42-9_1hnmr.htm]

- PubChem. tert-butyl N-(1-(aminomethyl)cyclopropyl)carbamate. [URL: https://pubchem.ncbi.nlm.nih.

- PubChem. tert-butyl N-(1-(aminomethyl)cyclobutyl)carbamate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56924495]

- Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. [URL: https://www.fishersci.com/store/msds?partNumber=AC173450250&productDescription=T-BUTYL+CARBAMATE+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en]

- Svaklifesciences. Tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate. [URL: https://svaklifesciences.

- Sigma-Aldrich. tert-Butyl carbamate 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/173450]

- Supporting Information. [No specific title available]. [URL: https://www.mdpi.com/1420-3049/18/1/1/s1]

- Sigma-Aldrich. SAFETY DATA SHEET - Butyl carbamate. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b99404]

- ChemScene. tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate. [URL: https://www.chemscene.

- TCI AMERICA. [1-(tert-Butoxycarbonylamino)cyclopropyl]methanol. [URL: https://www.tcichemicals.com/US/en/p/B4251]

- BLDpharm. tert-Butyl (1-(1-(aminomethyl)cyclopropyl)ethyl)carbamate. [URL: https://www.bldpharm.com/products/2013194-88-0.html]

- BLDpharm. tert-Butyl (1-(aminomethyl)cyclopropyl)(methyl)carbamate. [URL: https://www.bldpharm.com/products/1781640-34-3.html]

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate. [URL: https://www.chemicalbook.com/msds/107017-73-2.htm]

- MySkinRecipes. tert-butyl ((1-(p-tolyl)cyclopropyl)methyl)carbamate. [URL: https://www.myskinrecipes.

- ChemicalBook. tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate Chemical Properties,Uses,Production. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82339598.htm]

- AK Scientific, Inc. Tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate Safety Data Sheet. [URL: https://www.aksci.com/sds/SB22598.sds.pdf]

- Fisher Scientific. Amine Protection / Deprotection. [URL: https://www.fishersci.co.uk/gb/en/technical-articles/amine-protection-deprotection.html]

- Organic Syntheses. Carbamic acid, tert-butyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0162]

- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. [URL: https://www.benchchem.

- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [URL: https://www.organic-chemistry.

- ChemicalBook. TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52339599_EN.htm]

- Abovchem. This compound. [URL: https://www.abovchem.com/product/1027338-34-6.html]

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4334354/]

- Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [URL: https://www.masterorganicchemistry.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-reagent-guides-boc-deprotection.pdf]

- ResearchGate. Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. [URL: https://www.researchgate.

- ChemScene. tert-Butyl N-[1-(aminomethyl)cyclopentyl]carbamate. [URL: https://www.chemscene.

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. [URL: https://www.tsijournals.

- ResearchGate. The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. [URL: https://www.researchgate.

- National Institute of Standards and Technology. tert-Butyl carbamate. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4248195&Mask=200]

- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof. [URL: https://patents.google.

- ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm501371s]

- Santa Cruz Biotechnology. tert-butyl N-methylcarbamate. [URL: https://www.scbt.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound - CAS:1027338-34-6 - Abovchem [abovchem.com]

- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mcours.net [mcours.net]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. aksci.com [aksci.com]

tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate CAS number 1027338-34-6

An In-Depth Technical Guide to tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate (CAS: 1027338-34-6): A Versatile Building Block in Modern Synthesis

Executive Summary

This technical guide provides a comprehensive overview of this compound, a bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines the conformational rigidity and favorable metabolic profile of a cyclopropylamine scaffold with the synthetic versatility of a differentially protected geminal diamine. The presence of a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine allows for sequential, controlled functionalization, making it an invaluable intermediate for constructing complex molecular architectures. This document details its physicochemical properties, outlines a plausible synthetic strategy, describes its analytical characterization, and explores its core applications with detailed experimental protocols.

The Strategic Value of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropane ring is more than just a small carbocycle; it is a powerful design element in modern drug discovery.[1] Its inherent ring strain, with bond angles compressed to approximately 60°, significantly influences its electronic properties and reactivity.[2] When incorporated into drug candidates, the cyclopropylamine motif offers several distinct advantages:

-

Conformational Rigidity: The rigid three-membered ring restricts the rotational freedom of attached substituents, which can lead to a more defined molecular shape. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

-

Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, particularly oxidation, which can improve the pharmacokinetic profile of a drug candidate.[3]

-

Pharmacophore and Bioisostere: The unique steric and electronic nature of the cyclopropyl group allows it to serve as a bioisostere for other functionalities, such as phenyl rings or double bonds, while occupying a different vector space.

-

Enzyme Inhibition: Cyclopropylamines are a key pharmacophore in several classes of enzyme inhibitors.[3] For example, the cyclopropylamine moiety is essential for the mechanism-based irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), enzymes implicated in cancer and neurological disorders, respectively.[3]

This compound harnesses these benefits within a synthetically accessible framework, providing a gateway to novel therapeutics.

Physicochemical Properties and Specifications

The compound is a solid at room temperature and is typically available at purities of 95-97%.[4][5][6] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1027338-34-6 | [4][5] |

| Molecular Formula | C₉H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 186.26 g/mol | [5][6] |

| IUPAC Name | tert-butyl N-[1-(aminomethyl)cyclopropyl]carbamate | [4] |

| Physical State | Solid | [4] |

| Purity | Typically ≥95% | [5][6] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CN)CC1 | [4] |

| InChI | InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9 | [4] |

Synthesis and Manufacturing Strategy

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from 1,1-cyclopropanedicarboxylic acid.

Step 1 & 2: Curtius Rearrangement to form 1,1-Diaminomethylcyclopropane

-

Rationale: The Curtius rearrangement is a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom.[1] Applying this twice to the diacid generates the required diamine core.

-

Suspend 1,1-cyclopropanedicarboxylic acid (1.0 equiv) in anhydrous toluene.

-

Add thionyl chloride (2.2 equiv) and a catalytic amount of DMF. Heat the mixture at reflux for 2-3 hours until the evolution of gas ceases.

-

Cool the reaction and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude diacyl chloride.

-

Dissolve the crude diacyl chloride in anhydrous acetone and cool to 0 °C.

-

Add a solution of sodium azide (2.5 equiv) in water dropwise, maintaining the temperature below 10 °C. Stir vigorously for 1-2 hours.

-

Extract the resulting diacyl azide into toluene. Carefully heat the toluene solution to initiate the rearrangement to the diisocyanate.

-

Hydrolyze the diisocyanate by heating with aqueous HCl to yield 1,1-diaminomethylcyclopropane dihydrochloride.

Step 3: Selective Mono-Boc Protection

-

Rationale: The Boc group is a standard, acid-labile amine protecting group. By carefully controlling the stoichiometry of di-tert-butyl dicarbonate (Boc₂O), one can favor the formation of the mono-protected product.[8]

-

Dissolve 1,1-diaminomethylcyclopropane dihydrochloride (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C and add a base such as sodium hydroxide or triethylamine (TEA) to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equiv) dropwise as a solution in dioxane.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product, this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | A sharp, large singlet at δ ≈ 1.4-1.5 ppm (9H, -C(CH₃)₃); a singlet or broad singlet for the -NH- proton of the carbamate; signals for the aminomethyl protons (-CH₂NH₂); and complex multiplets in the upfield region (δ ≈ 0.5-1.0 ppm) corresponding to the diastereotopic protons of the cyclopropane ring.[9][10] |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the Boc group (≈ 80 ppm and ≈ 28 ppm, respectively); a signal for the carbamate carbonyl (≈ 156 ppm); and signals for the cyclopropyl and aminomethyl carbons. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine and carbamate, ≈ 3300-3400 cm⁻¹), C-H stretching (aliphatic), a strong C=O stretch for the carbamate carbonyl (≈ 1690-1710 cm⁻¹), and N-H bending vibrations.[11] |

| Mass Spec (ESI+) | A prominent peak for the protonated molecular ion [M+H]⁺ at m/z ≈ 187.2. |

Core Applications and Reaction Chemistry

The synthetic utility of this molecule stems from its two distinct amine functionalities, allowing for orthogonal chemical strategies.

Workflow 1: Reactions at the Free Primary Amine

The exposed primary amine is a potent nucleophile, readily participating in a variety of classical amine reactions while the Boc-protected amine remains inert.[8]

Caption: Key reactions involving the free primary amine.

Experimental Protocol: Amide Coupling

Objective: To perform an acylation reaction on the primary amine.

-

Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride (1.1 equiv) dropwise.

-

Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product via silica gel chromatography to obtain the desired N-acylated derivative.

Workflow 2: Boc Group Deprotection and Subsequent Functionalization

The Boc group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions, unmasking the second primary amine for further elaboration.[12][13]

Caption: Deprotection enables a second stage of functionalization.

Experimental Protocol: Boc Deprotection

Objective: To remove the Boc protecting group.

-

Dissolve the Boc-protected substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA) (5-10 equiv) or a 4M solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting product is typically an ammonium salt (e.g., trifluoroacetate or hydrochloride salt), which can often be precipitated by adding a non-polar solvent like diethyl ether and used directly in the next step after drying.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[14]

-

Handling: Use only under a chemical fume hood.[15] Avoid breathing dust, mist, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store refrigerated for long-term stability.

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, strategically designed building block for chemical synthesis. Its structure provides access to the desirable properties of the cyclopropylamine motif while offering a synthetically tractable handle for molecular elaboration. The orthogonal reactivity of its two amine groups allows researchers and drug development professionals to construct complex target molecules with precision and control, making it a critical tool for advancing the frontiers of medicinal chemistry.

References

- Gardarsdottir, H.

- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- Fluorochem. tert-Butyl (1-(aminomethyl)cyclopropyl)

- Abovchem. tert-butyl (1-(aminomethyl)cyclopropyl)

- ACS Publications. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.

- ChemiMart. tert-Butyl (1-(aminomethyl)cyclopropyl)

- ChemRxiv. (2022).

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis.

- BLDpharm. 1147109-42-9|tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)

- Ark Pharma Scientific Limited. tert-Butyl (1-(aminomethyl)cyclopropyl)

- Fisher Scientific. (2009).

- Chem-Impex. 1-(Boc-aminomethyl)cyclopropyl-1-carboxylic acid.

- Sigma-Aldrich. (2022).

- Shanghai Kehua Bio-engineering Co., Ltd. |1027338-34-6|C9H18N2O2|MFCD12404931.

- Enamine.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2010).

- ACS Publications. Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. The Journal of Organic Chemistry.

- Sunway Pharm Ltd. tert-butyl 1-(aminomethyl)

- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- PubChem. tert-butyl N-(1-(aminomethyl)cyclopropyl)

- ChemScene. 889949-09-1 | tert-Butyl N-[1-(aminomethyl)

- Organic Syntheses. Carbamic acid, tert-butyl ester.

- Organic Chemistry Portal.

- ChemicalBook.

- BLDpharm. 2013194-88-0|tert-Butyl (1-(1-(aminomethyl)cyclopropyl)ethyl)

- Tundo, P., et al. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.

- The Royal Society of Chemistry.

- MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.

- Sigma-Aldrich. (Aminomethyl)cyclopropane 97%.

- ResearchGate. Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)

- Sović, K., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.

- Sigma-Aldrich.

- Pharmaffiliates. tert-Butyl ((1R,2S)-2-(4-aminophenyl)cyclopropyl)

- The Royal Society of Chemistry.

- Tundo, P., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

- SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.

- Google Patents. (2014). WO2014009767A1 - An improved process for the preparation of 1-aryl 2-aminomethyl cyclopropane carboxyamide (z)

- Capot Chemical. (2025). MSDS of Tert-butyl (1-(cyanomethyl)cyclopropyl)

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Fisher Scientific. Amine Protection / Deprotection.

- Chemistry Steps. Boc Protecting Group for Amines.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound - CAS:1027338-34-6 - Abovchem [abovchem.com]

- 6. This compound - ChemiMartChemiMart [chemimart.de]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl (1-(aminomethyl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis leverages the formation of a cyclopropane ring via phase-transfer catalyzed alkylation of a malonic ester, followed by a key Curtius rearrangement to install the protected aminomethyl functionality. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and offer insights into the rationale behind the selection of reagents and reaction conditions.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a sterically hindered cyclopropylamine moiety, which is of significant interest in the design of novel therapeutics. The cyclopropyl group imparts conformational rigidity and can modulate the physicochemical properties of a drug candidate, while the Boc-protected amine provides a handle for further synthetic elaboration.

The synthetic strategy outlined herein is designed for efficiency and scalability, proceeding through three key stages:

-

Formation of the Cyclopropane Ring: Construction of the 1,1-disubstituted cyclopropane core.

-

Functional Group Interconversion: Transformation of one of the substituents to a carboxylic acid precursor.

-

Installation of the Protected Amine: Conversion of the carboxylic acid to the target tert-butyl carbamate via a rearrangement reaction.

This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Reaction Pathway and Mechanistic Considerations

The overall synthetic route is depicted below. The synthesis commences with the formation of diethyl 1,1-cyclopropanedicarboxylate from diethyl malonate and 1,2-dibromoethane. This is followed by selective saponification to the monoester, which is then subjected to a Curtius rearrangement to yield the final product.

Caption: Overall synthetic pathway for this compound.

Stage 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

The initial step involves a double alkylation of diethyl malonate with 1,2-dibromoethane to form the cyclopropane ring. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF). The use of a phase-transfer catalyst, for instance, tetrabutylammonium bromide, can enhance the reaction rate and yield by facilitating the transport of the malonate enolate between phases.[1]

Stage 2: Selective Saponification

The selective hydrolysis of one of the ester groups of diethyl 1,1-cyclopropanedicarboxylate is achieved by using one equivalent of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction is carefully monitored to prevent di-saponification. Subsequent acidification yields 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.

Stage 3: Curtius Rearrangement and Boc Protection

This final, crucial step involves the conversion of the carboxylic acid to the Boc-protected amine. The Curtius rearrangement is a versatile method for this transformation.[2][3][4] The carboxylic acid is first converted to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[2][4] The highly reactive isocyanate is then trapped in situ with tert-butanol to form the stable tert-butyl carbamate. A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed for its operational simplicity and mild reaction conditions.[5]

Detailed Experimental Protocols

Stage 1: Diethyl 1,1-cyclopropanedicarboxylate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl malonate | 160.17 | 16.0 g | 0.1 |

| 1,2-Dibromoethane | 187.86 | 20.6 g | 0.11 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 8.8 g | 0.22 |

| Tetrabutylammonium bromide | 322.37 | 1.6 g | 0.005 |

| Anhydrous DMF | - | 200 mL | - |

Procedure:

-

To a flame-dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and then suspend it in anhydrous DMF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of diethyl malonate in anhydrous DMF (50 mL) dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add tetrabutylammonium bromide to the reaction mixture.

-

Add a solution of 1,2-dibromoethane in anhydrous DMF (50 mL) dropwise over 30 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction mixture to room temperature and quench by the slow addition of water (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford diethyl 1,1-cyclopropanedicarboxylate as a colorless oil.

Stage 2: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl 1,1-cyclopropanedicarboxylate | 186.21 | 18.6 g | 0.1 |

| Potassium Hydroxide | 56.11 | 5.6 g | 0.1 |

| Ethanol | - | 100 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

Procedure:

-

Dissolve diethyl 1,1-cyclopropanedicarboxylate in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in ethanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(ethoxycarbonyl)cyclopropanecarboxylic acid as a viscous oil.

Stage 3: this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | 158.15 | 15.8 g | 0.1 |

| Diphenylphosphoryl azide (DPPA) | 275.22 | 30.3 g | 0.11 |

| Triethylamine | 101.19 | 11.1 g | 0.11 |

| tert-Butanol | 74.12 | 14.8 g | 0.2 |

| Anhydrous Toluene | - | 200 mL | - |

Procedure:

-

To a solution of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid in anhydrous toluene in a round-bottom flask, add triethylamine and stir for 10 minutes at room temperature.

-

Add diphenylphosphoryl azide (DPPA) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add tert-butanol to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours, or until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Experimental Workflow Visualization

Sources

- 1. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

Introduction: The Strategic Value of a Constrained Bifunctional Intermediate

An In-depth Technical Guide: tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a critical bifunctional building block in modern medicinal chemistry. We delve into the strategic importance of its constituent moieties—the conformationally rigid cyclopropyl group and the versatile tert-butyloxycarbonyl (Boc) protecting group. This document details the compound's physicochemical properties, provides validated protocols for its synthesis and deprotection, and illustrates its synthetic utility. The guide is intended for researchers and drug development professionals seeking to leverage this intermediate for the construction of complex molecular architectures with enhanced pharmacological profiles.

In the landscape of contemporary drug discovery, the rational design of small molecules with optimized pharmacokinetic and pharmacodynamic properties is paramount. The title compound, this compound, has emerged as a valuable synthetic intermediate precisely because it combines two structural features of high strategic importance: a geminally-disubstituted cyclopropane ring and an orthogonally protected diamine.

The Cyclopropyl Moiety: Enhancing Drug-like Properties

The cyclopropyl group is far more than a simple three-carbon cycloalkane; it is a "privileged" motif in medicinal chemistry, frequently employed to overcome common challenges in drug development.[1][2][3] Its unique electronic and structural properties, including shorter, stronger C-H bonds and enhanced p-character in its C-C bonds, confer significant advantages.[2][3]

Key contributions of the cyclopropyl ring include:

-

Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often improving a drug candidate's half-life.[4]

-

Conformational Rigidity: The strained ring system restricts conformational flexibility.[2][5] This can lock a molecule into its bioactive conformation, thereby enhancing binding potency and selectivity for its biological target.[5]

-

Improved Potency and Permeability: By acting as a rigid scaffold or a bioisosteric replacement for other groups like alkenes, the cyclopropyl fragment can optimize interactions with target receptors and improve properties such as membrane permeability.[1][3]

The tert-Butyloxycarbonyl (Boc) Group: A Cornerstone of Amine Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in multi-step organic synthesis, prized for its reliability and versatility.[6][7] Its utility stems from its robust stability under a wide range of nucleophilic and basic conditions, yet it can be removed cleanly and efficiently under acidic conditions.[6][8][9] This orthogonality is crucial for the sequential functionalization of poly-functional molecules, allowing chemists to unmask a reactive site at a specific, desired stage of a synthetic sequence.

Compound Identification and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Accurate identification is critical for regulatory and experimental documentation.

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl N-[1-(aminomethyl)cyclopropyl]carbamate | [10] |

| CAS Number | 1027338-34-6 | [10][11] |

| Molecular Formula | C₉H₁₈N₂O₂ | [10][11][12] |

| Molecular Weight | 186.26 g/mol | [11] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CN)CC1 | [10] |

| Physical State | Solid | [10] |

| Purity (Typical) | ≥97% | [10] |

Synthesis and Characterization

The synthesis of this compound relies on the selective mono-protection of a corresponding diamine precursor. The following protocol is a representative method based on established procedures for Boc protection of diamines.[13]

Experimental Protocol: Synthesis via Mono-Boc Protection

Objective: To synthesize this compound from 1,1-bis(aminomethyl)cyclopropane. The use of a large excess of the diamine starting material favors the mono-protected product over the di-protected byproduct.

Materials:

-

1,1-bis(aminomethyl)cyclopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-bis(aminomethyl)cyclopropane (5.0 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of Boc₂O and the formation of the mono-protected product.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically purified by column chromatography on silica gel to isolate the desired mono-Boc protected compound from unreacted diamine and the di-Boc byproduct.

Characterization Workflow

A robust characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Workflow for purification and characterization.

Chemical Reactivity and Synthetic Utility

The power of this reagent lies in the differential reactivity of its two amino groups. The free primary amine is a potent nucleophile, while the Boc-protected amine is unreactive until subjected to specific deprotection conditions.

Mechanism of Acid-Catalyzed Boc Deprotection

The most common method for removing the Boc group involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] The mechanism proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[6]

Caption: Mechanism of acid-catalyzed Boc deprotection.[6]

Experimental Protocols for Boc Deprotection

The choice of acid and solvent depends on the substrate's sensitivity and the desired workup procedure.

Protocol 4.2.1: Deprotection with Trifluoroacetic Acid (TFA) This method is highly efficient but requires careful handling of the corrosive TFA.[6]

-

Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue by washing the organic solution with saturated aqueous sodium bicarbonate to yield the free amine.[6]

Protocol 4.2.2: Deprotection with HCl in 1,4-Dioxane This method is common and often results in the precipitation of the amine as its hydrochloride salt, simplifying isolation.[6][8]

-

Suspend the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-4 hours.[6]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product hydrochloride salt typically precipitates.

-

Collect the solid by filtration and wash with a non-polar solvent like diethyl ether to obtain the purified salt.[6]

Application as a Bifunctional Linker in Drug Discovery

The primary application of this compound is as a bifunctional linker. It enables the sequential introduction of different substituents onto a rigid gem-disubstituted cyclopropane core. This is invaluable for exploring structure-activity relationships (SAR) around a constrained scaffold.

The general workflow is as follows:

-

Functionalize the Free Amine: The exposed primary amine is reacted with an electrophile (e.g., an acyl chloride, alkyl halide).

-

Deprotect the Boc Group: The Boc group is removed using one of the acidic protocols described above, unveiling the second primary amine.

-

Functionalize the Second Amine: This newly exposed amine is then reacted with a second, different electrophile.

This workflow allows for the controlled, stepwise assembly of complex molecules with a central, drug-like cyclopropyl core.

Caption: Synthetic workflow using the title compound.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. It provides a synthetically tractable route to installing the beneficial 1,1-disubstituted cyclopropane motif into target molecules. The orthogonal protection strategy allows for controlled, sequential derivatization, making it an ideal tool for generating libraries of constrained analogues to probe biological targets and optimize drug candidates. Its application facilitates the development of therapeutics with improved metabolic stability, enhanced potency, and greater target selectivity.

References

- The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

- tert-butyl N-(1-(aminomethyl)cyclopropyl)carbamate. PubChem. [Link]

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

- Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

- A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]

- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

- tert-butyl N-(1-(aminomethyl)cyclobutyl)carbamate. PubChem. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Double BOC protection selective removal method [en.highfine.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. This compound - CAS:1027338-34-6 - Abovchem [abovchem.com]

- 12. tert-butyl N-(1-(aminomethyl)cyclopropyl)carbamate | C9H18N2O2 | CID 46864104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Spectroscopic Characterization of tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate: A Technical Guide

Molecular Structure and Spectroscopic Overview

tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate possesses a unique combination of functional groups: a Boc-protected amine, a primary amine, and a cyclopropyl ring. Each of these moieties will give rise to characteristic signals in various spectroscopic analyses. Understanding these expected signals is crucial for reaction monitoring, quality control, and structural confirmation.

Figure 2: Predicted ESI-MS fragmentation pathway.

Conclusion

This guide provides a comprehensive prediction of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral features, researchers can confidently identify this molecule, monitor its formation in chemical reactions, and assess its purity. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.

References

- While specific data for the target molecule was not found, the principles and data for analogous compounds are well-documented in standard organic chemistry textbooks and spectroscopic d

- General principles of NMR, IR, and MS are based on foundational knowledge in analytical chemistry.

- Data for related carbamates and cyclopropylamines can be found in chemical supplier catalogs and spectral databases such as the Spectral D

Solubility and stability of Boc-protected cyclopropylamine

An In-depth Technical Guide to the Solubility and Stability of N-Boc-Cyclopropylamine

Abstract

N-tert-butoxycarbonyl (Boc)-cyclopropylamine is a critical building block in modern medicinal chemistry, valued for its role in introducing the unique cyclopropyl motif into complex molecular architectures. The Boc protecting group offers robust stability across a range of synthetic conditions while allowing for mild and selective deprotection. A thorough understanding of the solubility and stability of this reagent is paramount for its effective use, from reaction setup and purification to storage and handling. This technical guide provides a comprehensive analysis of the physicochemical properties of Boc-cyclopropylamine, detailing its solubility profile in common organic solvents and its stability under various chemical, thermal, and photolytic conditions. Grounded in established chemical principles, this document offers field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Introduction: The Strategic Value of Boc-Cyclopropylamine

The cyclopropyl group is a highly sought-after structural motif in drug discovery. Its rigid, three-dimensional structure can enforce specific conformations, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and acidity, often leading to enhanced potency and selectivity of drug candidates.

Protecting the reactive primary amine of cyclopropylamine is essential for its incorporation into larger molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its exceptional stability under basic, nucleophilic, and reductive conditions, coupled with its clean and facile removal under mild acidic conditions.[1][2] This "orthogonal" stability profile makes N-Boc-cyclopropylamine an invaluable and versatile intermediate in multi-step organic synthesis.[2]

This guide serves as a central resource for understanding and managing the key properties of Boc-cyclopropylamine, ensuring its successful application in the laboratory.

Physicochemical Properties

N-Boc-cyclopropylamine is typically supplied as a white to off-white crystalline solid.[3] The introduction of the bulky, lipophilic Boc group significantly alters the properties of the parent cyclopropylamine, increasing its molecular weight and reducing its volatility.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl N-cyclopropylcarbamate | [3] |

| CAS Number | 132844-48-5 | [3][4] |

| Molecular Formula | C₈H₁₅NO₂ | [3][4] |

| Molecular Weight | 157.21 g/mol | [3][5] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | ~228.6 °C at 760 mmHg (Predicted) | [5] |

| Density | ~1.01 g/cm³ (Predicted) | [5] |

| Storage | 2-8 °C, sealed under dry conditions | - |

Solubility Profile

The solubility of a reagent is a critical factor for designing homogeneous reaction mixtures, developing effective purification strategies, and preparing accurate analytical standards.

Core Principles of Solubility

The solubility of N-Boc-cyclopropylamine is dictated by its molecular structure. It possesses both a nonpolar, bulky tert-butyl group and a strained cyclopropyl ring, which contribute to its solubility in nonpolar solvents. It also contains a polar carbamate moiety (-NHCOO-) capable of hydrogen bonding, which enhances its solubility in more polar organic solvents.[1] Generally, Boc-protected amines exhibit good solubility across a wide range of common organic solvents.[1]

Qualitative Solubility in Common Organic Solvents

While precise quantitative data is not widely published, a qualitative solubility profile can be reliably predicted based on the behavior of analogous Boc-protected amines.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High / Miscible | Excellent solvation of both polar and nonpolar moieties.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High / Miscible | Good balance of polarity to dissolve the molecule.[1] |

| Esters | Ethyl Acetate (EtOAc) | High | Commonly used solvent for reactions and extractions of Boc-amines.[1] |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate to High | The polar nature of the solvent interacts well with the carbamate group.[2] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | Capable of hydrogen bonding with the carbamate.[1] |

| Hydrocarbons | Hexanes, Toluene | Low to Moderate | Solubility is driven by the nonpolar alkyl groups. |

| Water | Water | Very Low / Insoluble | The large nonpolar surface area dominates, making it poorly soluble in aqueous media. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for specific applications, an experimental determination is recommended. The following gravimetric protocol is a robust method for this purpose.

Objective: To quantitatively determine the solubility of N-Boc-cyclopropylamine in a specific organic solvent at a defined temperature.

Methodology:

-

Equilibration: Add an excess amount of N-Boc-cyclopropylamine to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial.

-

Agitation: Place the vial in a temperature-controlled shaker or stir plate set to the desired temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Settling: Allow the vial to stand undisturbed at the same temperature for at least 2 hours to permit undissolved solids to settle.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette equipped with a filter tip to avoid transferring any solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered solution into a pre-weighed, dry vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Once the solvent is fully removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved.

-

-

Calculation:

-

Determine the mass of the dissolved solid by subtracting the initial vial weight from the final weight.

-

Calculate the solubility:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant withdrawn (mL)

-

-

The following workflow illustrates this experimental process.

Stability Profile

Understanding the stability of N-Boc-cyclopropylamine is crucial for preventing degradation during reactions, workup, purification, and storage. Forced degradation studies are an excellent way to probe the intrinsic stability of a molecule.[6]

Chemical Stability: pH-Dependence

The stability of the Boc group is highly dependent on pH.

-

Acidic Conditions (pH < 4): The Boc group is highly labile under acidic conditions.[1][2] Deprotection is readily achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in organic solvents like DCM or dioxane.[1] The reaction is typically rapid at room temperature. Even milder acidic conditions or prolonged exposure during aqueous acidic workups can lead to partial or complete cleavage.[7] The generally accepted mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to the free amine, carbon dioxide, and the stable tert-butyl cation (which typically forms isobutene).[2]

-

Neutral Conditions (pH ≈ 7): N-Boc-cyclopropylamine is stable under neutral pH conditions.

-

Basic Conditions (pH > 8): The Boc group is exceptionally stable under basic conditions, resisting hydrolysis even by strong bases like NaOH or LiOH.[1][8] This stability allows for the use of a wide range of base-mediated reactions without affecting the protecting group.

Thermal Stability

N-Boc-cyclopropylamine is stable at ambient and moderately elevated temperatures. However, at high temperatures (typically >150 °C), thermal cleavage of the Boc group can occur without any catalyst.[9] The mechanism is believed to involve a concerted fragmentation process that releases the free amine, CO₂, and isobutylene.[9] This property should be considered during high-temperature reactions or distillations.

Photostability

Carbamates can absorb UV radiation (>290 nm) and may undergo photodegradation.[10] Potential degradation pathways include photo-Fries rearrangements and fragmentation.[11] The rate and outcome are highly dependent on the solvent and the presence of other chromophores. For applications where a compound will be exposed to light for prolonged periods, a photostability study is advisable.

Stability and Reactivity with Common Reagents

-

Oxidizing Agents: While the Boc group itself is relatively robust, the cyclopropyl ring and the N-H bond can be susceptible to certain strong oxidizing agents. Compatibility should be verified on a case-by-case basis.

-

Reducing Agents: The Boc group is stable to most common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) and hydride reagents (e.g., NaBH₄, LiAlH₄).[1][2] This allows for the selective reduction of other functional groups in its presence.

-

Nucleophiles: N-Boc-cyclopropylamine is stable towards a wide range of common nucleophiles.[1]

Protocol for a Forced Degradation Study

A forced degradation (stress testing) study provides a comprehensive understanding of a molecule's stability profile.[6]

Objective: To identify potential degradation products and pathways for N-Boc-cyclopropylamine under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of N-Boc-cyclopropylamine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for several hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for several hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample and a solution sample at an elevated temperature (e.g., 80-100 °C) for several days.

-

Photolytic Degradation: Expose a solution sample to a controlled light source (e.g., a photostability chamber with UV/Vis output as per ICH Q1B guidelines) for a defined period. A dark control sample should be stored under the same conditions.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control, by a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Quantify the loss of the parent peak (N-Boc-cyclopropylamine).

-

Identify and quantify any new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of major degradants.

-

The following workflow outlines the logic of a forced degradation study.

Recommended Storage and Handling

Based on its stability profile, the following storage and handling procedures are recommended:

-

Storage: Store N-Boc-cyclopropylamine in a tightly sealed container in a refrigerator at 2-8 °C . Protect from light and moisture.

-

Handling: Handle in a well-ventilated area. Avoid contact with strong acids and oxidizing agents. Due to its solid nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

N-Boc-cyclopropylamine is a robust and versatile synthetic intermediate, whose utility is underpinned by a predictable solubility and stability profile. It exhibits good solubility in a wide array of common organic solvents, facilitating its use in various reaction systems. The Boc protecting group provides excellent stability to basic, nucleophilic, and reductive conditions while being strategically labile to acid, allowing for its selective removal. Awareness of its potential for thermal and photolytic degradation is essential for ensuring the integrity of the compound during synthesis and storage. The experimental protocols and principles outlined in this guide provide drug development professionals with the necessary tools to confidently and effectively utilize N-Boc-cyclopropylamine in their research endeavors.

References

- Passananti, M., et al. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions.

- Franko, M., & Draslar, K. (2012). Photoremediation of Carbamate Residues in Water. In Pesticides - Advances in Chemical and Botanical Pesticides. IntechOpen.

- Schwack, W., & Kopf, G. (1993). Photodegradation of the carbamate insecticide pirimicarb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung.

- Iesce, M. R., et al. (2017). (PDF) Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions.

- Passananti, M., et al. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent. Hindawi.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem Technical Guides.

- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

- BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids. BenchChem Technical Guides.

- Der Pharma Chemica. (2016).

- University of Nottingham. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. University of Nottingham Repository.

- BOC Sciences.

- Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros.

- Google Patents. (2007).

- Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- ACS GCI Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. ACS GCI Reagent Guides.

- Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal.

- de Laat, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.

- iChemical. N-Boc-cyclopropylamine, CAS No. 132844-48-5. iChemical.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5. BenchChem Technical Guides.

- Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science.

- Fluorochem. N-Boc-Cyclopropylamine. Fluorochem.

- Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed.

- Reddy, G. S., et al. (2015). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PLoS ONE.

- Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity. BenchChem Technical Guides.

- BenchChem. (2025). Solubility of tert-Butylamine in Organic Solvents: A Technical Guide. BenchChem Technical Guides.

- BenchChem. (2025). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. BenchChem Technical Guides.

- European Medicines Agency. (2023).

- European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. EMA.

- Sigma-Aldrich. Solvent Miscibility Table. Sigma-Aldrich.

- Niculescu, M., et al. (2019). Improved Method for Determination of Chemical and Radiochemical Purity. MDPI.

- CP Lab Safety. N-Boc-cyclopropylamine, min 98%, 1 gram. CP Lab Safety.

- University of Rochester. Solvents and Polarity. Department of Chemistry.

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

- ChemicalBook. N-Boc-N-(3-piperidyl)cyclopropylaMine | 250275-24-2. ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. N-Boc-cyclopropylamine, CAS No. 132844-48-5 - iChemical [ichemical.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Navigating the Supply Chain of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate, a bifunctional molecule featuring a reactive primary amine and a protected amine on a rigid cyclopropyl scaffold, is a valuable building block in modern medicinal chemistry. Its unique structural properties are sought after for the synthesis of novel therapeutic agents, offering a strategic tool for modulating potency, metabolic stability, and pharmacokinetic profiles of drug candidates. This in-depth guide provides a comprehensive overview of the commercial landscape for this important reagent, criteria for supplier qualification, and essential quality control methodologies to ensure the integrity of your research and development programs.

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, once considered an esoteric curiosity, has firmly established itself as a privileged structural motif in drug discovery.[1] Its rigid, three-dimensional nature offers a distinct advantage over more flexible aliphatic linkers, allowing for precise control over the conformation of a molecule. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the unique electronic properties of the cyclopropyl ring, with its increased s-character in C-H bonds, often imparts greater metabolic stability by rendering adjacent positions less susceptible to oxidative metabolism by cytochrome P450 enzymes.

The subject of this guide, this compound, expertly combines this advantageous cyclopropyl core with orthogonally protected amino groups. The tert-butoxycarbonyl (Boc) group provides robust protection of one amine under a wide range of synthetic conditions, while the free primary amine serves as a versatile handle for chemical elaboration. This "ready-to-use" functionality makes it a highly sought-after intermediate for introducing the 1,1-disubstituted aminomethylcyclopropane scaffold into complex molecules, streamlining synthetic routes and accelerating the discovery of new chemical entities.

The Commercial Landscape: Identifying and Qualifying Suppliers

A reliable and consistent source of high-quality starting materials is the bedrock of any successful drug discovery program. For this compound, a number of chemical suppliers offer this reagent in varying quantities and purities. The following table provides a comparative overview of prominent commercial sources.

| Supplier | Product Number | Purity | Availability | Notes |

| ChemiMart | CM010026 | 95% | 1-5 Days | Offers a range of related cyclopropyl building blocks.[2] |

| Abovchem | AC010026 | 95% | Inquire | Part of the BirdoTech Pharma Group, specializing in drug discovery reagents.[3] |

| BLDpharm | - | Inquire | Online Orders | Also supplies a variety of substituted aminocyclopropyl carbamates.[1][4] |

| Fluorochem | F333772 | 97% | In Stock (China) | Provides detailed chemical properties and safety information.[5] |

| ChemScene | CS-0036401 (related cyclopentyl) | ≥98% | Inquire | Offers custom synthesis and process optimization services.[6] |

| Sigma-Aldrich | - | Inquire | Inquire | A major supplier of research chemicals, though a direct listing for this specific compound was not readily available, they offer many similar structures. |

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

A Workflow for Supplier Qualification

Selecting a supplier should extend beyond a simple price comparison. A robust qualification process is essential to mitigate risks to project timelines and data integrity.

Sources

- 1. 1147109-42-9|tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. This compound - ChemiMartChemiMart [chemimart.de]

- 3. This compound - CAS:1027338-34-6 - Abovchem [abovchem.com]

- 4. 2013194-88-0|tert-Butyl (1-(1-(aminomethyl)cyclopropyl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemscene.com [chemscene.com]

Reaction mechanism for Boc protection of 1-(aminomethyl)cyclopropylamine

An In-Depth Technical Guide to the Reaction Mechanism for the Selective Boc Protection of 1-(aminomethyl)cyclopropylamine

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic use of protecting groups is fundamental to the construction of complex molecular architectures.[1][2] The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines, prized for its stability across a wide range of reaction conditions and its facile removal under mild acidic treatment.[3][4][5]

This guide provides a comprehensive analysis of the reaction mechanism and practical considerations for the Boc protection of 1-(aminomethyl)cyclopropylamine, a diamine featuring two primary amino groups with distinct steric and electronic environments. The challenge lies not in the protection itself, but in achieving chemoselectivity—preferentially protecting one amine over the other. We will explore the underlying principles that govern this selectivity and provide a robust experimental protocol for researchers and drug development professionals.

The Fundamental Mechanism of Boc Protection

The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), the most common reagent for this transformation, proceeds through a nucleophilic acyl substitution pathway.[3][6]

The core steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][7]

-